molecular formula C19H14Cl2N2O3 B2371725 4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-2-furylmethylidene]benzenecarbohydrazide CAS No. 303987-46-4

4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-2-furylmethylidene]benzenecarbohydrazide

Cat. No.: B2371725
CAS No.: 303987-46-4
M. Wt: 389.23
InChI Key: OAJTZRRBDNXESP-SSDVNMTOSA-N
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Description

4-[(3,4-Dichlorobenzyl)oxy]-N’-[(E)-2-furylmethylidene]benzenecarbohydrazide is a chemical compound with the molecular formula C₁₉H₁₄Cl₂N₂O₃ and a molecular weight of 389.2 g/mol . This compound is known for its unique structure, which includes a dichlorobenzyl group, a furylmethylidene group, and a benzenecarbohydrazide moiety. It has been studied for various applications in scientific research, particularly in the fields of chemistry and biology.

Properties

IUPAC Name

4-[(3,4-dichlorophenyl)methoxy]-N-[(E)-furan-2-ylmethylideneamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O3/c20-17-8-3-13(10-18(17)21)12-26-15-6-4-14(5-7-15)19(24)23-22-11-16-2-1-9-25-16/h1-11H,12H2,(H,23,24)/b22-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJTZRRBDNXESP-SSDVNMTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-dichlorobenzyl)oxy]-N’-[(E)-2-furylmethylidene]benzenecarbohydrazide typically involves the reaction of 3,4-dichlorobenzyl alcohol with 4-hydroxybenzohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then reacted with furfural in the presence of an acid catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-[(3,4-Dichlorobenzyl)oxy]-N’-[(E)-2-furylmethylidene]benzenecarbohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(3,4-dichlorobenzyl)oxy]-N’-[(E)-2-furylmethylidene]benzenecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[(3,4-dichlorobenzyl)oxy]-N’-[(E)-2-furylmethylidene]benzenecarbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorobenzyl and furylmethylidene moieties contribute to its reactivity and potential biological activities, making it a valuable compound for research and development .

Biological Activity

4-[(3,4-Dichlorobenzyl)oxy]-N'-[(E)-2-furylmethylidene]benzenecarbohydrazide is a synthetic compound with the molecular formula C19H14Cl2N2O3C_{19}H_{14}Cl_2N_2O_3 and a molecular weight of 389.2 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Synthesis

The synthesis of this compound typically involves:

  • Reaction of 3,4-dichlorobenzyl alcohol with 4-hydroxybenzohydrazide under reflux conditions in an organic solvent (e.g., ethanol or methanol).
  • Formation of an intermediate , which is then reacted with furfural in the presence of an acid catalyst to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activity, particularly those involved in cell proliferation, which may contribute to its anticancer properties.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies have shown that it can inhibit the proliferation of human cancer cells, potentially by inducing apoptosis or cell cycle arrest.
  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited enhanced activity against breast cancer cell lines compared to their parent structures.

Comparative Analysis

To better understand its efficacy, a comparison with similar compounds is essential. The following table summarizes key features:

Compound NameMolecular FormulaAnticancer ActivityMechanism
This compoundC₁₉H₁₄Cl₂N₂O₃HighEnzyme inhibition
4-HydroxybenzohydrazideC₇H₈N₂O₂ModerateCell cycle arrest
Furfural derivativesC₄H₄OLowVaries

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of this compound and its analogs. Notably:

  • SAR Studies : Modifications to the dichlorobenzyl group have been shown to enhance biological activity.
  • Toxicological Assessments : Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses.

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